molecular formula C14H26O3Si B13008465 Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate

Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate

Cat. No.: B13008465
M. Wt: 270.44 g/mol
InChI Key: YLBNTTXHEMCSJW-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate is a chemical compound with the molecular formula C14H26O3Si. It is a derivative of cyclobutylidene acetate, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate typically involves the protection of the hydroxyl group in cyclobutylidene acetate using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, and the reactions are carried out in large reactors. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, acetonitrile, THF

    Reduction: LiAlH4, NaBH4, THF, methanol

    Substitution: TBAF, THF, room temperature

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclobutylidene acetate

    Reduction: Reduced derivatives with hydroxyl or alkyl groups

    Substitution: Free hydroxyl compound after removal of the TBDMS group

Scientific Research Applications

Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(tert-butyldimethylsilyl)oxy]acetate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyldimethylsilyloxyethanol

Uniqueness

Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate is unique due to its cyclobutylidene core, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of hydroxyl groups are required .

Properties

Molecular Formula

C14H26O3Si

Molecular Weight

270.44 g/mol

IUPAC Name

ethyl 2-[3-[tert-butyl(dimethyl)silyl]oxycyclobutylidene]acetate

InChI

InChI=1S/C14H26O3Si/c1-7-16-13(15)10-11-8-12(9-11)17-18(5,6)14(2,3)4/h10,12H,7-9H2,1-6H3

InChI Key

YLBNTTXHEMCSJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CC(C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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